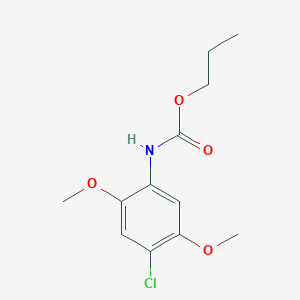

N-(2-Cyanophenyl)-3,4-difluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

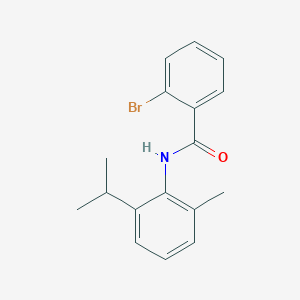

“N-(2-Cyanophenyl)-3,4-difluorobenzamide” is a chemical compound with a molecular formula of C13H9N3O . It’s a derivative of cyanamides, which have been used in synthetic chemistry for various purposes .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(2-Cyanophenyl)picolinamide was prepared from 2-isothiocyanatobenzonitrile by reaction with sulfuryl chloride or gaseous chlorine in an inert solvent . Another compound, isotianil, was synthesized by reacting N-(2-carbamoylphenyl)-3,4-dichloro-1,2-thiazole-5-carboxamide with thionyl chloride .

Chemical Reactions Analysis

Cyanamides have been used in various chemical reactions. For example, a functional-group translocation reaction of cyano (CN) groups in common nitriles has been reported, allowing for the direct positional exchange between a CN group and an unactivated C−H bond .

Aplicaciones Científicas De Investigación

Biosensor Development : A study by Karimi-Maleh et al. (2014) focused on the development of a highly sensitive biosensor using a novel modified carbon paste electrode. This biosensor was used for the electrocatalytic determination of glutathione and piroxicam, showcasing its potential in analytical chemistry.

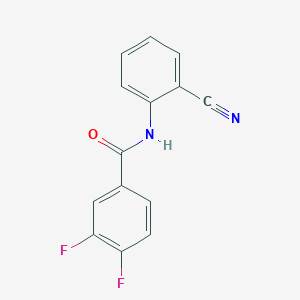

Chemical Reaction Analysis : Research by Nakai et al. (1977) demonstrated the competitive cyclization reaction of hexafluoropropene with 2-aminobenzamide, leading to the formation of N-(2-cyanophenyl)-2,3,3,3-tetrafluoropropionamide. This study provides insight into the reaction mechanisms and product formation in organic chemistry.

Dielectric Property Studies : The research conducted by Aleksandriiskaya et al. (2008) explored the effects of cyano-substituted aromatic additives on the dielectric properties of liquid crystals. This study highlights the impact of such compounds on material science, particularly in the field of electronics.

Polymorphism and Material Properties : A study by Mondal et al. (2017) discovered three polymorphs of N-(3,5-difluorophenyl)-2,4-difluorobenzamide, emphasizing the role of short, linear C-H⋅⋅⋅F intermolecular interactions. This research is significant in understanding the structural, thermal, and mechanical properties of such materials.

Metabolic Pathway Analysis : Chang (1978) studied the metabolic pathway of diflubenzuron, a compound structurally similar to N-(2-Cyanophenyl)-3,4-difluorobenzamide, in house flies. This research, found in the Journal of Economic Entomology, provides insights into the biochemical interactions and stability of similar compounds in biological systems.

Electronics and Material Science : Research by Kim et al. (2016) on n-channel organic single crystalline nanosheets based on dicyanodistyrylbenzene derivatives highlights the applications in electronics, demonstrating the potential of such materials in developing high-performance field-effect transistors.

Propiedades

IUPAC Name |

N-(2-cyanophenyl)-3,4-difluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F2N2O/c15-11-6-5-9(7-12(11)16)14(19)18-13-4-2-1-3-10(13)8-17/h1-7H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBULRHDQXUTYML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Cyanophenyl)-3,4-difluorobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethyl 6-methyl 4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]quinoline-3,6-dicarboxylate](/img/structure/B255486.png)

![2,7,8-Trimethyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol](/img/structure/B255488.png)

![Ethyl 2-({[(3,4-dimethoxybenzoyl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255498.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B255511.png)

![2-Methyl-3-[(4-methyl-1-piperidinyl)methyl]benzo[h]quinolin-4-ol](/img/structure/B255513.png)

![8-{[butyl(ethyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one](/img/structure/B255516.png)